molecular formula C14H10O3 B1361956 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid CAS No. 32730-10-2

3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid

Cat. No.: B1361956
CAS No.: 32730-10-2
M. Wt: 226.23 g/mol
InChI Key: SEJNPUWLTFUDAI-UHFFFAOYSA-N
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Description

3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid is a complex organic compound belonging to the class of naphthofurans These compounds are characterized by a fused ring structure consisting of a naphthalene ring and a furan ring

Properties

IUPAC Name

3-methylbenzo[g][1]benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-8-10-7-6-9-4-2-3-5-11(9)13(10)17-12(8)14(15)16/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJNPUWLTFUDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368515
Record name 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40368515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32730-10-2
Record name 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylnaphtho[1,2-b]furan-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the reaction of 1-naphthol with paraformaldehyde in the presence of magnesium chloride and triethylamine to form an intermediate compound. This intermediate is then subjected to further reactions, including bromination and cyclization, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Typically used to reduce the carboxylic acid group to an alcohol.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential:
The compound has been investigated for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may interact with biological targets, particularly the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. By inhibiting NF-κB, 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid may reduce the expression of genes involved in these processes, making it a candidate for further pharmacological investigation .

Synthesis of Derivatives:
Numerous derivatives of this compound have been synthesized to evaluate their pharmaceutical properties. For instance, compounds linked to naphtho[2,1-b]furan have demonstrated antimicrobial and anti-inflammatory activities, showcasing the versatility of this compound as a building block for therapeutic agents .

Biological Activities

Mechanism of Action:
Research indicates that this compound interacts with NF-κB by inhibiting its activity. This interaction can lead to decreased inflammation and cell proliferation, which are critical in treating various diseases .

Cellular Effects:
The compound has been studied for its effects on cellular processes such as gene expression and metabolism. It exhibits low inhibition of cytochrome P450 enzymes, suggesting good metabolic stability .

Material Science

Synthetic Applications:
In material science, this compound serves as a precursor for synthesizing more complex molecules. Its ability to undergo electrophilic substitution reactions allows for further functionalization, expanding its utility in developing novel materials .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various naphtho-furan derivatives including this compound. The results indicated significant cytotoxic effects against cancer cell lines, suggesting potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory models, the compound demonstrated substantial inhibition of pro-inflammatory cytokines through NF-κB pathway modulation. This study reinforced its potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of NF-κB, a protein complex involved in cellular responses to stress . This inhibition can lead to reduced inflammation and tumor growth, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-naphtho[1,2-b]furan-2-carboxylic acid
  • 5-Chloro-2,3-dihydro-naphtho[1,2-b]furan-2-carboxylic acid

Uniqueness

3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group and carboxylic acid functionality make it particularly versatile for various chemical reactions and applications .

Biological Activity

3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H10O3
  • Molecular Weight : 214.22 g/mol
  • CAS Number : 851721-89-6

This compound features a naphtho-furan core with a carboxylic acid functional group, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. It has been tested against various bacterial strains, showing promising results that warrant further investigation into its efficacy and mechanism of action.
  • Anti-inflammatory Effects : The compound has been associated with anti-inflammatory activity, potentially influencing pathways related to inflammation and immune response. This could make it a candidate for therapeutic applications in diseases characterized by chronic inflammation.
  • Anticancer Potential : There is emerging evidence suggesting that this compound may possess anticancer properties. Studies have indicated moderate cytotoxicity against certain cancer cell lines, indicating its potential as a lead compound in cancer therapy development .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer progression. This inhibition could lead to decreased production of pro-inflammatory cytokines or reduced tumor cell proliferation.
  • Cell Signaling Modulation : It may modulate cell signaling pathways related to apoptosis and cell survival, which are critical in cancer biology. The interaction with cellular receptors or transcription factors could influence gene expression patterns associated with these processes .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains.
CytotoxicityExhibited moderate cytotoxic effects on leukemia cell lines (U937 and HL-60).
Anti-inflammatory PropertiesShowed potential to inhibit pro-inflammatory cytokine release in vitro.

These findings underline the diverse biological activities associated with this compound and highlight the need for further research.

Q & A

Basic: What synthetic methodologies are established for synthesizing 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid derivatives?

Methodological Answer:
The most robust approach involves Diels-Alder cycloaddition followed by functional group transformations. For example:

  • Step 1: React naphthoquinone with 1-trimethylsilyloxybuta-1,3-diene in CH₂Cl₂ at −78°C to 0°C for 1 hour to form Diels-Alder adducts.
  • Step 2: Treat adducts with SnCl₄ (in CH₂Cl₂ at 0°C for 10 min) or TBAF (tetrabutylammonium fluoride in THF for 30 min) to yield 2,3-dihydronaphtho[1,2-b]furan intermediates.
  • Step 3: Introduce the carboxylic acid group via oxidation or carboxylation, followed by methylation at the 3-position. Reported yields range from 49–85% depending on substituents .

Key Consideration: Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress side reactions like over-oxidation or ring-opening.

Advanced: How can crystallographic refinement challenges for this compound be addressed?

Methodological Answer:

  • Software Tools: Use SHELX (e.g., SHELXL for refinement) to handle high-resolution or twinned data. SHELX is robust for small-molecule structures and integrates with ORTEP-III for graphical visualization of thermal ellipsoids .
  • Data Contradictions: If discrepancies arise between experimental and calculated diffraction patterns:
    • Check for twinned crystals using the Hooft parameter in SHELXL.
    • Validate hydrogen bonding networks with electron density maps (e.g., Fourier difference maps).
    • Cross-reference with spectroscopic data (e.g., NMR) to resolve ambiguities in substituent positioning .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC : Use reversed-phase chromatography (C18 column) with UV detection at 254 nm to assess purity. Method validated for furan carboxylic acids in complex matrices .
  • NMR : Assign peaks using ¹H-¹³C HSQC and HMBC to confirm the naphthofuran backbone and substituent regiochemistry.
  • Mass Spectrometry : High-resolution ESI-MS (e.g., Q-TOF) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Table 1: Typical Analytical Parameters

TechniqueKey Peaks/Parameters
¹H NMRδ 7.8–8.2 (aromatic H), δ 2.5 (CH₃)
HPLC Rt~12.5 min (C18, MeOH:H₂O 70:30)
HRMS[M+H]⁺: Calculated 257.08, Observed 257.07

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to probe interactions with targets like NF-κB or ATP citrate lyase. Compare binding affinities across derivatives .
  • In Vitro Assays : Standardize cell lines (e.g., HepG2 for metabolic studies) and control for batch-to-batch variability in compound purity.
  • Data Normalization : Express activity as IC₅₀ values relative to positive controls (e.g., doxorubicin for anticancer assays) to minimize experimental bias .

Example Contradiction: Discrepancies in osteoclast inhibition (e.g., furan-2-carboxylic acid derivatives) may arise from differences in animal models (e.g., ovariectomized rats vs. wild-type). Replicate studies under identical conditions .

Advanced: What strategies optimize regioselective functionalization of the naphthofuran core?

Methodological Answer:

  • Electrophilic Substitution : Direct methylation at the 3-position using CH₃I/K₂CO₃ in DMF at 60°C. Monitor regioselectivity via LC-MS to avoid di-substitution .
  • Carboxylic Acid Activation : Convert the acid to an acyl chloride (SOCl₂, reflux) for amide coupling. Use Schiff base synthesis (e.g., hydrazide derivatives) to introduce nitrogen-containing groups .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions for aryl group introduction. Use Pd(PPh₃)₄ catalyst and optimize solvent (toluene/EtOH) for C–H activation .

Table 2: Functionalization Yields

Reaction TypeConditionsYield (%)
MethylationCH₃I, K₂CO₃, DMF, 60°C78
Amide CouplingEDC/HOBt, RT, 12h65
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, 80°C52

Basic: How are computational methods applied to study this compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model reaction pathways (e.g., Diels-Alder transition states). Compare activation energies to predict regioselectivity .
  • Molecular Dynamics : Simulate solvation effects in CH₂Cl₂ or THF using GROMACS to optimize synthetic conditions .
  • SAR Modeling : Generate QSAR models with MOE or Schrodinger Suite to link substituent electronic properties (e.g., Hammett σ) to bioactivity .

Advanced: What protocols mitigate degradation during storage and handling?

Methodological Answer:

  • Storage : Store at −20°C under argon in amber vials to prevent photodegradation. For solutions, use anhydrous DMSO and avoid freeze-thaw cycles .
  • Handling : Conduct reactions under inert atmosphere (N₂/Ar) to minimize oxidation of the furan ring.
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Basic: How is the compound’s nomenclature resolved in conflicting literature?

Methodological Answer:

  • IUPAC Rules : Prioritize the numbering that gives the carboxylic acid the lowest possible position. For example, "naphtho[1,2-b]furan-2-carboxylic acid" over alternative numbering .
  • Database Cross-Referencing : Validate names against PubChem and CAS registries to ensure consistency. Use tools like ChemDraw Structure-to-Name for disambiguation .

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